molecular formula C22H28N2O5S B14955262 methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate

Cat. No.: B14955262
M. Wt: 432.5 g/mol
InChI Key: DOYBUPKWWJRJTO-UHFFFAOYSA-N
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Description

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a tetrahydropyran moiety, and a methoxyphenyl group. These structural features contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate typically involves multiple steps, including the formation of the thiazole ring, the introduction of the tetrahydropyran moiety, and the final esterification. One common synthetic route involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to form the thiazole derivative. This intermediate is then coupled with 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-ylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazole and tetrahydropyran moieties.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiazole ring and tetrahydropyran moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Methyl 5-isobutyl-2-({[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:

    Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

    Tetrahydropyran derivatives: Compounds containing the tetrahydropyran moiety, which are often used in medicinal chemistry.

    Methoxyphenyl derivatives: Compounds containing the methoxyphenyl group, which are known for their antioxidant properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

methyl 2-[[4-(4-methoxyphenyl)oxane-4-carbonyl]amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H28N2O5S/c1-14(2)13-17-18(19(25)28-4)23-21(30-17)24-20(26)22(9-11-29-12-10-22)15-5-7-16(27-3)8-6-15/h5-8,14H,9-13H2,1-4H3,(H,23,24,26)

InChI Key

DOYBUPKWWJRJTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)NC(=O)C2(CCOCC2)C3=CC=C(C=C3)OC)C(=O)OC

Origin of Product

United States

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